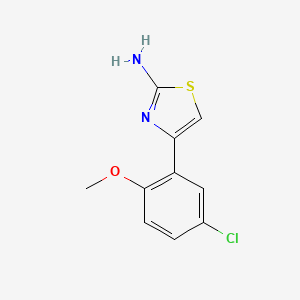

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQWSHSVUYUBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366290 | |

| Record name | 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303019-72-9 | |

| Record name | 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The versatility of the 2-aminothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, providing a comprehensive overview of its chemical nature, synthesis, and, most importantly, its potential as a starting point for novel therapeutic agents. While specific biological data for this exact molecule is not extensively available in current literature, this guide will leverage the well-established knowledge of the 2-aminothiazole class to propose potential applications and a roadmap for its investigation.

Compound Profile: this compound

| Property | Value | Reference |

| CAS Number | 303019-72-9 | [1][2][3] |

| Molecular Formula | C10H9ClN2OS | [1][2] |

| Molecular Weight | 240.71 g/mol | [1] |

| Appearance | Solid | |

| SMILES String | NC1=NC(C2=CC(Cl)=CC=C2OC)=CS1 | |

| InChI Key | AGQWSHSVUYUBQR-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 2-amino-4-arylthiazoles is a well-established process in organic chemistry, typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide, in this case, thiourea. The general applicability of this method allows for the reliable preparation of this compound.

General Synthetic Protocol

A widely adopted method for the synthesis of 2-amino-4-arylthiazoles involves the reaction of a substituted phenacyl bromide with thiourea.[4] This straightforward and efficient procedure provides good yields of the desired product.

Step 1: Synthesis of the α-Bromoketone Intermediate

The synthesis begins with the bromination of the corresponding acetophenone, in this case, 1-(5-chloro-2-methoxyphenyl)ethanone. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform. The reaction yields the α-bromo intermediate, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone.

Step 2: Cyclization with Thiourea

The synthesized α-bromoketone is then reacted with thiourea in a suitable solvent, such as ethanol or dimethylformamide (DMF). The mixture is typically heated under reflux to facilitate the cyclization reaction, leading to the formation of the 2-aminothiazole ring. The final product, this compound, can then be isolated and purified using standard techniques like recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not yet prevalent in the literature, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for predicting its potential therapeutic applications. The biological activity of these compounds is often dictated by the nature and position of the substituents on the phenyl and thiazole rings.

Potential Anticancer Activity

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[5] Derivatives of 2-aminothiazole have been shown to inhibit various protein kinases, including Hec1/Nek2, which are crucial for cell cycle progression.[5][6] Molecular docking studies on other 2-aminothiazole derivatives have revealed key interactions with the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity and subsequent cell cycle arrest and apoptosis in cancer cells. The presence of the chloro and methoxy groups on the phenyl ring of the title compound could influence its binding affinity and selectivity for various kinase targets.

Potential Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antimicrobial and antifungal properties of 2-aminothiazole derivatives. These compounds are thought to exert their effects through various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity. The specific substitution pattern of this compound may confer activity against a range of bacterial and fungal pathogens.

Potential Antioxidant Activity

Some 2-aminothiazole derivatives have demonstrated significant antioxidant properties.[4] These compounds can act as radical scavengers, protecting cells from oxidative damage implicated in various diseases. The mechanism often involves the donation of a hydrogen atom from the amino group or the thiazole ring to neutralize free radicals. In silico studies and in vitro assays, such as the DPPH and SOD assays, have been used to quantify the antioxidant potential of this class of compounds.[4]

Caption: Potential therapeutic applications of this compound.

Proposed Experimental Workflows for Biological Screening

To elucidate the specific biological activity of this compound, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for assessing its potential anticancer and antimicrobial activities.

Anticancer Activity Screening Workflow

This workflow outlines a standard procedure for evaluating the cytotoxic effects of the compound on a cancer cell line, followed by a more specific kinase inhibition assay.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

2. Kinase Inhibition Assay

-

Objective: To determine if the compound inhibits the activity of a specific protein kinase (e.g., a commercially available kinase assay kit for a relevant cancer target like EGFR or VEGFR).

-

Protocol:

-

Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a 96-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of this compound.

-

Incubate the reaction mixture at the recommended temperature and time.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Caption: Workflow for anticancer activity screening.

Antimicrobial Activity Screening Workflow

This workflow describes a standard method for assessing the antibacterial activity of the compound.

1. Broth Microdilution Assay

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for antimicrobial activity screening (MIC determination).

Data Interpretation and Future Directions

The results from these initial screenings will provide valuable insights into the biological profile of this compound.

-

Interpretation of Results:

-

A low IC50 value in the MTT assay suggests potent cytotoxic activity, warranting further investigation into its mechanism of cell death (e.g., apoptosis assays).

-

A low IC50 value in a specific kinase assay would indicate that the compound is a potential inhibitor of that kinase, a promising result for targeted cancer therapy.

-

A low MIC value against bacterial strains would establish its potential as an antibacterial agent, prompting further studies to determine its spectrum of activity and mechanism of action.

-

-

Future Research:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound with modifications at the phenyl and thiazole rings to identify key structural features for optimal activity.

-

In Vivo Efficacy Studies: If promising in vitro activity is observed, evaluate the compound's efficacy and toxicity in animal models of cancer or infectious diseases.

-

Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

Target Identification: For compounds with interesting phenotypes but unknown mechanisms, employ techniques like chemical proteomics to identify their cellular targets.

-

Conclusion

This compound represents a promising starting point for drug discovery, backed by the well-documented biological importance of the 2-aminothiazole scaffold. While its specific biological profile remains to be fully elucidated, the synthetic accessibility and the potential for diverse biological activities make it an attractive candidate for further investigation. The experimental workflows detailed in this guide provide a clear path for researchers to unlock the therapeutic potential of this and related molecules, contributing to the development of novel treatments for a range of human diseases. The exploration of this compound underscores the ongoing importance of privileged scaffolds in the quest for new and effective medicines.

References

[5] Chitre, T. S., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics, 41(20), 10185-10202. [Link][5][6]

[4] Charoensri, N., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Pharmaceutical Sciences Asia, 49(4), 336-348. [Link][4]

[7] Huzhou Betachem Biological Technology Co., Ltd. (n.d.). CAS:303019-72-9. Retrieved from [Link][3]

Sources

- 1. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. - CAS:303019-72-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS: 303019-72-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine is a substituted aminothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, detailed analytical characterization protocols, and an exploration of its potential applications, particularly as a versatile building block in drug discovery. The 2-aminothiazole core is a privileged structure known to impart a wide range of biological activities, while the substituted phenyl ring offers opportunities for fine-tuning physicochemical and pharmacokinetic properties. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 303019-72-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉ClN₂OS | [1][4][5] |

| Molecular Weight | 240.71 g/mol | [3][4][5] |

| Appearance | Solid | [4] |

| Purity | Commercially available at ≥95% | [1] |

| InChI | 1S/C10H9ClN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | [4] |

| InChI Key | AGQWSHSVUYUBQR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | COC1=CC=C(C=C1Cl)C2=CSC(=N2)N | [4] |

Synthesis and Purification

The synthesis of 4-aryl-thiazol-2-amines is most commonly achieved via the Hantzsch thiazole synthesis. This well-established method provides a reliable and efficient route to the target compound from commercially available precursors.

Retrosynthetic Analysis & Strategy

The core of the Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea. For the target molecule, the disconnection occurs between the thiazole ring and its constituent atoms, identifying 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone as the key α-haloketone precursor and thiourea as the source of the C2-amine and sulfur atoms. This approach is favored for its high convergence and operational simplicity.

Proposed Synthetic Protocol

This protocol is adapted from established procedures for analogous 2-aminothiazole syntheses.[6]

Step 1: Synthesis of this compound

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1 equivalent) in 30 mL of glacial acetic acid.

-

Halogenation: While stirring at room temperature, slowly add bromine (1.05 equivalents) dropwise. Causality Note: The acetic acid acts as both a solvent and a catalyst for the enolization required for α-bromination. The reaction is mildly exothermic and dropwise addition prevents temperature spikes and potential side reactions.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup (α-haloketone): Once the reaction is complete, pour the mixture into 100 mL of ice-cold water to precipitate the crude 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone. Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

-

Thiazole Formation: To a solution of the crude α-bromoketone (1 equivalent) in 30 mL of absolute ethanol, add thiourea (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Causality Note: The elevated temperature is necessary to drive the condensation and cyclization reaction. Ethanol is an ideal solvent that readily dissolves both reactants.

-

Neutralization and Precipitation: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH 8-9). This step neutralizes the HBr salt formed during the reaction, precipitating the free amine product.

-

Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol to yield the pure product.

Synthesis Workflow Diagram

Caption: Hantzsch synthesis workflow for the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols describe standard methods for this purpose.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, the following data are predicted based on its structure and are provided as a reference for experimental verification.

Table 4.1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.60 | d | 1H | Phenyl H (ortho to Cl) |

| ~7.35 | s | 2H | -NH₂ (amine) |

| ~7.20 | dd | 1H | Phenyl H (para to OMe) |

| ~7.10 | d | 1H | Phenyl H (ortho to OMe) |

| ~6.95 | s | 1H | Thiazole H5 |

| ~3.90 | s | 3H | -OCH₃ |

Table 4.2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.0 | Thiazole C2 (-NH₂) |

| ~155.0 | Phenyl C (ipso to OMe) |

| ~148.0 | Thiazole C4 |

| ~130.0 | Phenyl C (ipso to Thiazole) |

| ~129.5 | Phenyl CH |

| ~128.0 | Phenyl C (ipso to Cl) |

| ~126.0 | Phenyl CH |

| ~113.0 | Phenyl CH |

| ~105.0 | Thiazole C5 |

| ~56.0 | -OCH₃ |

Table 4.3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450-3300 | Strong, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic/heteroaromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~1620 | Strong | N-H bend (scissoring) |

| ~1550 | Strong | C=N stretch (thiazole ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~800 | Strong | C-Cl stretch |

Table 4.4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

|---|---|

| 240/242 | [M]⁺ Molecular ion (³⁵Cl/³⁷Cl isotope pattern) |

| 225/227 | [M-CH₃]⁺ |

| 197/199 | [M-CH₃CO]⁺ |

Standard Operating Procedures for Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans (≥1024) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

4.2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization: Use Electrospray Ionization (ESI) for soft ionization (to observe the molecular ion) or Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI or [M]⁺ for EI) and analyze the fragmentation pattern to confirm the structure. Pay close attention to the characteristic 3:1 isotopic pattern for the chlorine atom.

Analytical Workflow Diagram

Caption: Integrated workflow for analytical characterization.

Biological Context and Potential Applications

The value of this compound lies in the proven biological relevance of its core structures.

The 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole moiety is a well-known "privileged scaffold" in drug discovery. It is present in numerous FDA-approved drugs and clinical candidates. This core structure is capable of forming key hydrogen bond interactions with biological targets, contributing to its diverse pharmacological profile. Documented activities associated with this scaffold include antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[7]

Application as a Chemical Building Block

This compound is explicitly categorized by suppliers as a "Protein Degrader Building Block".[1] This indicates its primary utility is in the construction of larger, more complex molecules for targeted protein degradation (TPD), such as Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule with three components:

-

A ligand that binds to a target protein (Protein of Interest - POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

This compound can serve as a versatile fragment or starting point for developing either the POI ligand or the linker system, owing to its reactive amine group and modifiable aromatic ring.

PROTAC Conceptual Diagram

Caption: Conceptual model of PROTAC-mediated protein degradation.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

GHS Classification: Acute Toxicity, Oral (Category 3).[4]

-

Signal Word: Danger.[4]

-

Hazard Statement: H301 (Toxic if swallowed).[4]

-

Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[4]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

References

-

Huzhou Betachem Biological Technology Co., Ltd. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Abdeen, S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4535. [Link]

-

Kos, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(10), 18051-18073. [Link]

-

Desai, N. C., et al. (2012). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 17(10), 11844-11854. [Link]

-

Gherman, A. M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]

-

CAS Common Chemistry. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Retrieved January 2, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). 5-chloro-1,3-thiazol-2-amine. Retrieved January 2, 2026, from [Link]

-

WIPO Patentscope. (2021). WO2021250468 - SYNTHETIC METHODS FOR PREPARATION OF.... Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved January 2, 2026, from [Link]

-

AHH Chemical. (n.d.). CAS 302964-24-5: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved January 2, 2026, from [Link]

-

Patel, N. B., & Patel, H. R. (2012). Synthesis and biological activity of 4-chloro-2-hydroxy-N-(5-methylene-4-oxo-2- aryl-thiazolidin-3-yl) benzamide. Bulgarian Chemical Communications, 44(3), 235-240. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Abbas, B. A., et al. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 17(1), 58-67. [Link]

-

Yousuf, S., et al. (2012). 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2909. [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Retrieved January 2, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. - CAS:303019-72-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]

- 3. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 303019-72-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

An In-depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS 303019-72-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The versatility of the 2-aminothiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. Notably, this core is present in clinically approved drugs, underscoring its importance in drug discovery and development.[3]

This guide focuses on a specific derivative, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS 303019-72-9), providing a comprehensive overview of its chemical characteristics, a detailed protocol for its synthesis via the Hantzsch thiazole synthesis, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Chemical & Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 303019-72-9 | [4][5][6] |

| Molecular Formula | C₁₀H₉ClN₂OS | [4][5] |

| Molecular Weight | 240.71 g/mol | [4][5] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [5] |

| Hazard | Irritant, Acute toxicity (oral) | [4] |

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea. The synthesis of the title compound proceeds via a two-step process: the preparation of the key α-bromoketone intermediate, followed by its cyclization with thiourea.

Step 1: Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

The precursor, 1-(5-chloro-2-methoxyphenyl)ethanone, is first brominated to yield the reactive α-bromoketone.

Reaction:

Caption: Synthesis of the α-bromoketone intermediate.

Detailed Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq.) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into a beaker containing ice-cold water. The product will precipitate out of solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone.

Step 2: Hantzsch Thiazole Synthesis

The synthesized α-bromoketone is then reacted with thiourea to form the final 2-aminothiazole product.

Reaction Workflow:

Caption: Hantzsch synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq.) in absolute ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1.1-1.2 eq.).

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 3-6 hours.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free amine.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with water. The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the final product.

Potential Biological Activity and Therapeutic Targets

While specific biological data for this compound is not extensively available in the public domain, the broader class of 2-aminothiazole derivatives has been the subject of intensive research, revealing a wide array of potential therapeutic applications. The structural features of the title compound—a substituted phenyl ring attached to a 2-aminothiazole core—make it a compelling candidate for investigation in several key areas of drug discovery.

Anticancer Potential: A Focus on Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[9][10] CDK9 plays a critical role in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.

Potential Signaling Pathway Involvement:

Caption: Potential mechanism of action via kinase inhibition.

The specific substitution pattern of this compound, including the chloro and methoxy groups on the phenyl ring, can significantly influence its binding affinity and selectivity for various kinase targets. These substitutions can modulate the electronic and steric properties of the molecule, potentially leading to interactions with specific residues in the ATP-binding pocket of kinases. Further screening and structure-activity relationship (SAR) studies are warranted to explore its potential as a kinase inhibitor.

Antimicrobial and Other Activities

Beyond oncology, 2-aminothiazole derivatives have demonstrated promising activity against a range of pathogens, including bacteria and fungi. The mechanism of action in these cases can vary, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell wall synthesis. The structural features of this compound make it a candidate for screening in antimicrobial assays.

Future Directions and Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant class of 2-aminothiazoles. While its specific biological profile remains to be fully elucidated, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests that it is a valuable compound for further investigation in drug discovery programs.

The detailed synthetic protocol provided in this guide, based on the robust Hantzsch thiazole synthesis, offers a clear pathway for its preparation in a laboratory setting. Researchers are encouraged to utilize this compound as a scaffold for the development of novel therapeutic agents and to conduct comprehensive biological evaluations to uncover its full potential. The exploration of its activity against a panel of protein kinases and various microbial strains could be a fruitful starting point for future research endeavors.

References

-

Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov. 2018, 65, 1-20. [Link]

-

AKos Consulting & Solutions. This compound, min 95%, 1 gram. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Huzhou Betachem Biological Technology Co., Ltd. CAS:303019-72-9. [Link]

-

Kolašinac, S., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of medicinal chemistry, 56(3), 640–659. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Al-Omair, M. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4499. [Link]

-

Kciuk, M., et al. (2020). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 63(3), 1084-1105. [Link]

Sources

- 1. www2.huhs.ac.jp [www2.huhs.ac.jp]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 303019-72-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. - CAS:303019-72-9 - Huzhou Betachem Biological Technology Co., Ltd. [en.betachem.biz]

- 7. benchchem.com [benchchem.com]

- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine

This guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a cornerstone in numerous pharmacologically active agents, and understanding its synthesis is crucial for researchers in the field. This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical logic that underpins the synthetic strategy.

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives are a class of heterocyclic compounds that have garnered immense attention in the pharmaceutical industry due to their wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The 2-aminothiazole core, in particular, is a privileged scaffold found in a number of approved drugs and clinical candidates. The substituents on the thiazole ring play a crucial role in modulating the pharmacological profile of the molecule. The presence of a 5-chloro-2-methoxyphenyl group in the target molecule of this guide introduces specific electronic and steric properties that can influence its interaction with biological targets.

The Hantzsch Thiazole Synthesis: A Classic and Efficient Approach

The most common and reliable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine, the key starting materials are 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone and thiourea.

Synthesis of the Key Intermediate: 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

The synthesis of the target thiazole begins with the preparation of the requisite α-haloketone. This is typically achieved through the bromination of the corresponding acetophenone.

Reaction Scheme:

Caption: Synthesis of the α-bromoketone intermediate.

Experimental Protocol:

-

Dissolution: In a fume hood, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in glacial acetic acid.

-

Bromination: To this solution, add bromine (1.0-1.1 eq) dropwise at room temperature with constant stirring. The color of the solution will typically discharge as the reaction proceeds.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone as a crystalline solid.

The Hantzsch Condensation: Formation of the Thiazole Ring

With the α-haloketone in hand, the next step is the cyclocondensation reaction with thiourea to form the 2-aminothiazole ring.

Reaction Scheme:

Caption: The Hantzsch synthesis of the target thiazole.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) and thiourea (1.1-1.2 eq) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC. The reaction is typically complete within 2-4 hours.

-

Neutralization and Precipitation: After cooling to room temperature, the reaction mixture is poured into a beaker containing cold water. The solution is then neutralized by the slow addition of a base, such as saturated sodium bicarbonate solution or dilute ammonium hydroxide, until a pH of 7-8 is reached. This will cause the product to precipitate.[4][5]

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried. The crude 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Mechanistic Insights into the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: A simplified workflow of the Hantzsch thiazole synthesis mechanism.

-

S-Alkylation: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the bromide ion in an SN2 fashion. This forms an isothiouronium salt intermediate.[5]

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This intramolecular cyclization results in the formation of a five-membered ring, a hemiaminal intermediate.

-

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the hemiaminal intermediate, leading to the formation of the aromatic 2-aminothiazole ring.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | C₉H₈BrClO₂ | 279.51 | 75-85 | Not readily available |

| 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine | C₁₀H₉ClN₂OS | 240.71 | 80-90 | Not readily available |

Note: Yields are estimates based on similar reported syntheses and may vary depending on experimental conditions.

Characterization

The identity and purity of the synthesized 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and methoxy protons and the amino group. The chemical shifts and coupling constants will be characteristic of the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the functional groups, such as the N-H stretch of the amine and C=N and C=C stretching of the thiazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic methodologies. The Hantzsch thiazole synthesis is a robust reaction, and its progress can be reliably monitored using standard techniques like TLC. The purification of the intermediate and final product through recrystallization ensures the removal of most impurities. The final characterization by a combination of spectroscopic methods provides a self-validating system to confirm the successful synthesis of the target molecule.

References

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4535. [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of the novel heterocyclic compound, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS No. 303019-72-9).[1] As verified spectroscopic data for this specific molecule is not widely available in public databases, this document adopts a predictive and pedagogical approach. It is designed to equip researchers, medicinal chemists, and drug development professionals with the theoretical foundation and practical protocols necessary to acquire, interpret, and validate the structure of this compound. The guide details predicted spectral data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explains the chemical principles underlying these predictions, and provides standardized methodologies for experimental data acquisition.

Introduction

This compound is a substituted aminothiazole, a class of compounds recognized for its significant therapeutic potential and broad pharmacological activity. The precise arrangement of the chloro, methoxy, and aminothiazole functionalities dictates its physicochemical properties and biological interactions. Therefore, unambiguous structural confirmation is a critical prerequisite for any further investigation in a research or drug development pipeline.

Spectroscopic techniques are the cornerstone of molecular structure elucidation. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirming molecular identity and purity. This guide will deconstruct the expected spectroscopic signature of the title compound, providing a roadmap for its characterization.

Part 1: Predicted Spectroscopic Data and Interpretation

A thorough analysis of the molecule's structure allows for the prediction of its spectral characteristics. These predictions serve as a benchmark for the interpretation of experimentally acquired data.

Molecular Structure and Numbering

To facilitate discussion, the atoms in this compound are numbered as shown in the diagram below. This systematic numbering is essential for assigning specific signals in NMR spectra to their corresponding atoms in the molecule.

Caption: General workflow for the complete spectroscopic characterization of the target compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of the compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube. [2]2. Instrument Setup: Insert the sample into the NMR spectrometer. [3]3. Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. [3]4. ¹H NMR Acquisition:

-

Tune the ¹H probe.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune the ¹³C probe.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be necessary.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick all peaks for both spectra.

Mass Spectrometry (EI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Instrument Setup: Tune and calibrate the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine).

-

Sample Introduction: Introduce the sample into the ion source, often via a direct insertion probe for solid samples or through a GC inlet. [4]4. Data Acquisition: Acquire the mass spectrum. For EI, a standard electron energy of 70 eV is used. Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution to confirm the presence of Cl and S. [5]Investigate the major fragment ions to gain further structural insights.

Infrared (FT-IR) Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the sample in the IR beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹. 5. Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule. [6][7]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. This guide provides a robust predictive framework and standardized protocols to guide the researcher. By comparing experimentally obtained spectra with the predicted data presented herein, one can achieve a high-confidence structural confirmation. This analytical rigor is fundamental to ensuring the quality and validity of the compound for its intended application in scientific research and development.

References

-

HSE University. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. Retrieved from [Link]

-

Compound Interest. (n.d.). A Guide to Interpreting Mass Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

-

Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- El-ziaty, A. K., et al. (2018).

-

AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

-

American Chemical Society. (n.d.). Interpretation of Infrared Spectra, Second Edition. ACS Publications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]

- Royal Society of Chemistry. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339. DOI:10.1039/J29660000339.

- Mohamed, Y. A., et al. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

-

Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

- Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8.

- Royal Society of Chemistry. (2023).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]

- Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3863.

-

Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

-

ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

- International Journal of Research in Engineering and Science. (2022). Spectral, Optical and Thermal Characterization of 2- Aminothiazolium 4-Chlorobenzoate Single Crystal. IJRES, 10(7), 535-542.

-

ResearchGate. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloroanisole. PubChem. Retrieved from [Link]

- Berry, D., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4217-4231.

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Chlorophenyl)-5-(3-methoxybenzyl)-1,3,4-thiadiazol-2-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Nikolova, S., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2022(2), M1384.

- Yousuf, S., et al. (2012). 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2698.

-

National Institute of Standards and Technology. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine: A Key Building Block in Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 4-(5-chloro-2-methoxy-phenyl)-thiazol-2-ylamine, a heterocyclic amine of significant interest in contemporary drug discovery and development. The document elucidates the molecule's physicochemical properties, with a primary focus on its molecular weight and structure. A detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction is presented, including the preparation of the requisite α-haloketone precursor. Furthermore, this guide delves into the principal application of this compound as a pivotal building block in the burgeoning field of targeted protein degradation, specifically in the construction of Proteolysis-Targeting Chimeras (PROTACs). The underlying principles of PROTAC technology and the strategic incorporation of this compound are discussed, supported by workflow diagrams and conceptual frameworks for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Emergence of Substituted 2-Aminothiazoles in Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to applications ranging from antimicrobial to anticancer agents.[3] The subject of this guide, this compound, has recently gained prominence as a specialized building block. Its significance lies not in its intrinsic biological activity but in its utility as a synthetic intermediate for creating more complex therapeutic modalities, particularly in the innovative field of targeted protein degradation.[4][5][6] This guide aims to serve as a technical resource for researchers leveraging this molecule in their synthetic and drug discovery endeavors.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

Molecular Structure and Weight

The molecular structure of this compound is characterized by a central 2-aminothiazole ring substituted at the 4-position with a 5-chloro-2-methoxyphenyl group.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClN₂OS | [7] |

| Molecular Weight | 240.71 g/mol | [7] |

| CAS Number | 303019-72-9 | [7] |

| Appearance | Solid (typical) | |

| Purity | ≥95% (commercially available) |

The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening assays. The presence of chlorine and sulfur atoms results in a distinct isotopic pattern in mass spectrometry, aiding in structural confirmation.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, with splitting patterns influenced by their relative positions to the chloro and methoxy substituents. A characteristic singlet for the thiazole proton (at C5) would be present, as well as a singlet for the methoxy group's protons. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display signals for the ten carbon atoms in the molecule, with the chemical shifts of the phenyl carbons influenced by the electron-withdrawing chlorine and electron-donating methoxy groups. The carbons of the thiazole ring would have characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and methoxy groups, C=N and C=C stretching within the thiazole and phenyl rings, and C-O and C-Cl stretching vibrations.[2]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, indicative of the single chlorine atom.

Synthesis of this compound

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis .[8][9][10] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.

Synthetic Pathway Overview

The synthesis is a two-step process, starting from the commercially available 5-chloro-2-methoxyacetophenone. The first step is the α-bromination of the acetophenone to yield the key intermediate, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one. This α-haloketone is then reacted with thiourea to afford the target compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Step 1 - Synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one

Rationale: The α-bromination of ketones is a standard transformation. The use of copper(II) bromide is an effective method for the selective bromination at the α-position of acetophenones.[11] N-Bromosuccinimide (NBS) with a catalytic amount of acid is an alternative.

Materials:

-

5-Chloro-2-methoxyacetophenone

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate

-

Chloroform (or other suitable solvent mixture)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2-methoxyacetophenone (1.0 eq) in a mixture of ethyl acetate and chloroform.

-

Add copper(II) bromide (2.2 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-haloketone.

-

The product can be purified by recrystallization or column chromatography if necessary.

Experimental Protocol: Step 2 - Hantzsch Synthesis of this compound

Rationale: This classic cyclocondensation reaction provides a high-yield route to the 2-aminothiazole core. The reaction is typically carried out in a protic solvent like ethanol and is driven to completion by heating.[8][9]

Materials:

-

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one (from Step 1)

-

Thiourea

-

Absolute ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one (1.0 eq) in absolute ethanol.

-

Add thiourea (1.1-1.2 eq) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water or an ice bath to precipitate the product.

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

The crude product can be purified by recrystallization from ethanol or another suitable solvent to obtain pure this compound.

Application in Targeted Protein Degradation: PROTACs

The primary application for this compound is as a synthetic building block for Proteolysis-Targeting Chimeras (PROTACs).[4][5][6]

Principles of PROTAC Technology

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell by hijacking the body's own ubiquitin-proteasome system.[12][13] They consist of three key components:

-

A ligand for the Protein of Interest (POI): This moiety binds specifically to the target protein that is to be degraded.

-

A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits an E3 ligase, an enzyme that marks proteins for destruction.

-

A Linker: A chemical linker connects the POI ligand and the E3 ligase ligand.

The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[12][13]

Role of this compound as a Building Block

This compound serves as a versatile scaffold or an intermediate in the synthesis of the POI-binding ligand part of a PROTAC. The 2-amino group on the thiazole ring provides a reactive handle for the attachment of a linker, which will then be connected to an E3 ligase ligand. For instance, the amine can be acylated or undergo other coupling reactions. The 4-phenyl substituent is designed to bind to a specific pocket on the target protein.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemijournal.com [chemijournal.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 蛋白質降解器組件 [sigmaaldrich.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Building Blocks for Targeted Protein Degradation [evitachem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 13. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine

An In-Depth Technical Guide to the Aqueous Solubility of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, and overall bioavailability.[][2][3] This guide provides a comprehensive technical framework for assessing the , a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide, detailing not just the methods for solubility determination but the scientific rationale underpinning each experimental choice. We will explore the critical distinction between kinetic and thermodynamic solubility, provide detailed, self-validating protocols for their measurement using the gold-standard shake-flask method coupled with HPLC-UV analysis, and discuss the interpretation of this data in the context of early-stage drug discovery.

Introduction: The Imperative of Solubility

In oral drug development, an API must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[4][5] Consequently, poor aqueous solubility is a primary contributor to failed clinical candidates, leading to low or erratic bioavailability and limiting therapeutic efficacy.[4][5] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making the early and accurate characterization of this property essential.[4][5]

This guide focuses on this compound, a compound whose structure suggests its potential use as a scaffold or intermediate in drug discovery programs. Understanding its solubility profile is the first step in evaluating its potential as a drug candidate. This document provides researchers and drug development professionals with the necessary theoretical background and practical, step-by-step protocols to rigorously determine this critical parameter.

Physicochemical Profile of this compound

Before embarking on experimental measurements, a thorough understanding of the molecule's inherent physicochemical properties is crucial. These properties provide a theoretical basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂OS | [6][7][8] |

| Molecular Weight | 240.71 g/mol | [6][7] |

| Physical Form | Solid | [6] |

| CAS Number | 303019-72-9 | [7][8] |

| Predicted pKa | The thiazol-2-ylamine moiety contains a basic nitrogen. Its pKa will dictate the ionization state across the physiological pH range. Basic compounds tend to be more soluble at lower (acidic) pH where they become protonated and ionized.[9][10] | N/A |

| Predicted logP | The presence of a chlorophenyl group suggests a degree of lipophilicity, which can negatively impact aqueous solubility. LogP (the logarithm of the partition coefficient between octanol and water) is a key measure of this property. | N/A |

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

The term "solubility" can be ambiguous without proper context. In drug discovery, it is vital to distinguish between two key measurements: kinetic and thermodynamic solubility.[11][12]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly added to an aqueous buffer from a concentrated organic stock (typically DMSO), begins to precipitate.[11][13] It is a measure of a compound's resistance to precipitation from a supersaturated state and is not a true equilibrium value.[12] Due to its high-throughput nature, it is often used in early discovery to quickly flag problematic compounds.[13][14]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid drug.[15][16][17] This value is critical for lead optimization and pre-formulation studies as it reflects the maximum amount of drug that can be dissolved under stable conditions.[17]

Caption: Kinetic vs. Thermodynamic Solubility Pathways.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[15][18] The following protocol is designed to be self-validating by measuring concentration over time to ensure equilibrium has been reached.

Objective

To determine the equilibrium across a physiologically relevant pH range (1.2, 4.5, and 6.8) at a controlled temperature.[19]

Materials

-

This compound (solid powder)

-

pH 1.2 Buffer (0.1 N HCl or Simulated Gastric Fluid without enzymes)[19]

-

pH 4.5 Acetate Buffer[19]

-

pH 6.8 Phosphate Buffer[19]

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid or Trifluoroacetic Acid (for mobile phase)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)

-

HPLC system with UV detector

-

Analytical balance

Experimental Workflow: Shake-Flask Method

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each pH condition). "Excess" means enough solid material is visible at the end of the experiment, ensuring saturation.[15] A starting point is ~2 mg of compound per 1 mL of buffer.

-

Incubation: Add the appropriate pH buffer (1.2, 4.5, or 6.8) to each vial. Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Equilibration: Shake the vials for an extended period. To ensure equilibrium is reached, sample at multiple time points (e.g., 24 and 48 hours).[19] Equilibrium is confirmed when the measured concentration does not significantly change between the final two time points.[19]

-